molecular formula C6H4BrN3 B1292828 2-bromo-5H-pyrrolo[2,3-b]pyrazine CAS No. 875781-43-4

2-bromo-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B1292828
Key on ui cas rn: 875781-43-4
M. Wt: 198.02 g/mol
InChI Key: KTKMLXBEBKGQGL-UHFFFAOYSA-N
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Patent
US09187487B2

Procedure details

To a 250 ml three necked round bottom flask, potassium tert-butoxide (4.2 g, 0.037 mole) was taken in THF (50 ml). To this, 5-bromo-3-((trimethylsilyl)ethynyl)pyrazine-2-amine (10.0 g, 0.037 mole) in THF (50 ml) was added dropwise at RT over 20 min under nitrogen atmosphere and the reaction mixture was stirred for 30 min at same temperature and 60 min at 65° C. The completion of the reaction was monitored by TLC using hexanes:ethyl acetate (8:2) as a mobile phase. After completion of the reaction, the reaction mixture was cooled to RT and diluted with ethyl acetate, filtered through high flow. Filtrate was collected and washed with water. The layers were separated and the aq. layer was re-extracted with ethyl acetate. The combined organic layer was dried over Na2SO4, filtered, and concentrated to afford crude product which was subjected for the column purification. The crude compound was purified using column purification by eluting the compound with 15-20% ethyl acetate in hexanes to yield 4.3 g of 2-bromo-5H-pyrrolo[2,3-b]pyrazine.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[Br:7][C:8]1[N:9]=[C:10]([C:15]#[C:16][Si](C)(C)C)[C:11]([NH2:14])=[N:12][CH:13]=1>C1COCC1.C(OCC)(=O)C>[Br:7][C:8]1[N:9]=[C:10]2[CH:15]=[CH:16][NH:14][C:11]2=[N:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
4.2 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1N=C(C(=NC1)N)C#C[Si](C)(C)C
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
hexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 30 min at same temperature and 60 min at 65° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to RT
FILTRATION
Type
FILTRATION
Details
filtered through high flow
CUSTOM
Type
CUSTOM
Details
Filtrate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aq. layer was re-extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford crude product which
CUSTOM
Type
CUSTOM
Details
was subjected for the column purification
CUSTOM
Type
CUSTOM
Details
The crude compound was purified
CUSTOM
Type
CUSTOM
Details
column purification
WASH
Type
WASH
Details
by eluting the compound with 15-20% ethyl acetate in hexanes

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1N=C2C(=NC1)NC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 4.3 g
YIELD: CALCULATEDPERCENTYIELD 58.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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